molecular formula C8H4Cl3NO B14704663 2-Trichloromethyl-benzooxazole

2-Trichloromethyl-benzooxazole

Cat. No.: B14704663
M. Wt: 236.5 g/mol
InChI Key: BGPQOKSYBZUWLX-UHFFFAOYSA-N
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Description

2-Trichloromethyl-benzooxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety with a trichloromethyl group at the 2-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Trichloromethyl-benzooxazole typically involves the condensation of 2-aminophenol with trichloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring .

Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Scientific Research Applications

2-Trichloromethyl-benzooxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzoxazole: The parent compound, which lacks the trichloromethyl group.

    2-Methylbenzoxazole: A similar compound with a methyl group instead of a trichloromethyl group.

    2-Chloromethylbenzoxazole: Another derivative with a chloromethyl group.

Uniqueness: 2-Trichloromethyl-benzooxazole is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H4Cl3NO

Molecular Weight

236.5 g/mol

IUPAC Name

2-(trichloromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H4Cl3NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H

InChI Key

BGPQOKSYBZUWLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(Cl)(Cl)Cl

Origin of Product

United States

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